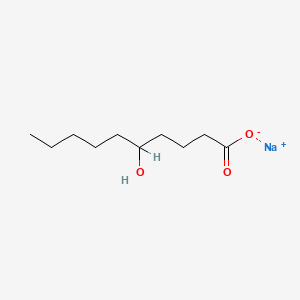

5-ヒドロキシデカン酸ナトリウム

説明

Synthesis Analysis

The synthesis of sodium 5-hydroxydecanoate involves chemical processes that result in the formation of this specific sodium salt. While direct synthesis methods specific to sodium 5-hydroxydecanoate are not detailed in the available literature, the synthesis of similar compounds often involves reactions starting from hydroxy acids or their derivatives, leading to the formation of the sodium salt through neutralization or direct salification processes.

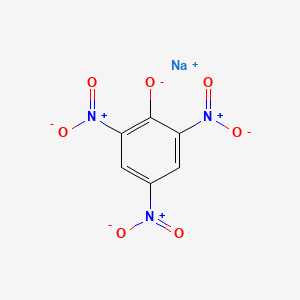

Molecular Structure Analysis

Sodium 5-hydroxydecanoate's molecular structure is characterized by the presence of a hydroxy group in the decanoate chain, which influences its chemical behavior and interactions. The compound's structure plays a critical role in its biological effects, particularly in modulating ion channels in cellular membranes.

Chemical Reactions and Properties

Chemically, sodium 5-hydroxydecanoate interacts with biological molecules and ions in complex ways. It has been observed to influence potassium channels, specifically ATP-sensitive potassium (KATP) channels, which are crucial for cellular functions under stress conditions, such as ischemia. These interactions are pivotal in understanding the compound's potential therapeutic uses and biological implications.

Physical Properties Analysis

The physical properties of sodium 5-hydroxydecanoate, including its solubility in water and other solvents, melting point, and stability, are essential for its application in research and potential therapeutic uses. These properties influence how the compound can be stored, handled, and administered in experimental settings.

Chemical Properties Analysis

Sodium 5-hydroxydecanoate's chemical properties, such as its reactivity with other compounds, acidity or basicity, and behavior under different pH conditions, are vital for its biological activity. Its chemical interactions are central to its mechanism of action, especially regarding its effects on ion channels and cellular metabolism.

References (Sources)

(Niho et al., 1987): This study investigated the effects and mechanisms of sodium 5-hydroxydecanoate on ischemic arrhythmia using biochemical and electrophysiological techniques.

(Mccullough et al., 1991): Explored the interaction of sodium 5-hydroxydecanoate with potassium channel activators and its role in ischemic conditions.

(Friedrichs et al., 1996): Discussed the electrophysiological and antifibrillatory properties of 5-hydroxydecanoate in a canine model.

(Gomes et al., 2018): Although not directly related to sodium 5-hydroxydecanoate, provides insight into the stabilization and reactivity of related sodium compounds in a biochemical context.

科学的研究の応用

医学: 神経保護

5-ヒドロキシデカン酸ナトリウムは、特にパクリタキセル誘発性末梢神経障害に対する神経保護剤として研究されています . これは、化学療法による神経損傷の悪影響を軽減する可能性を秘めています。

薬理学: カリウムチャネルのモジュレーション

この化合物は、K+チャネル活性化剤クロマカリムの虚血後作用を阻害することが知られており、虚血性心疾患に関連する薬理学的研究における貴重なツールとなっています .

工業用途: 化学合成

工業分野では、5-ヒドロキシデカン酸ナトリウムは、複雑な分子の合成における前駆体として使用できます。 高品質の薬理活性化合物の製造におけるその役割は重要です .

環境科学: 虚血性損傷の軽減

研究によると、5-ヒドロキシデカン酸ナトリウムは虚血性損傷を軽減することができ、特に虚血状態をシミュレートできる水生環境における環境毒性研究に影響を与える可能性があります .

食品技術: 風味向上

直接食品添加物として使用されるわけではありませんが、5-ヒドロキシデカン酸ナトリウムの風味向上研究における役割は注目に値します。 これは、風味の知覚が化学化合物によってどのように影響を受けるかを理解するのに役立ちます .

材料科学: 生体活性材料の開発

この化合物は、カリウムチャネルと相互作用する能力を利用して、組織工学アプリケーションなど、生理学的刺激に応答する生体活性材料の開発に役立ちます .

生化学: ミトコンドリア機能の研究

5-ヒドロキシデカン酸ナトリウムは、ミトコンドリア外膜ACSLの基質として働き、さまざまな生化学的アプリケーションにおけるミトコンドリア機能とエネルギー代謝の研究に使用されます .

心臓病学: 心臓保護研究

カリウムチャネルアンタゴニストとしての役割は、心臓保護研究でも探求されており、虚血状態に対する心筋応答のメカニズムを理解するのに役立ちます .

作用機序

Target of Action

Sodium 5-Hydroxydecanoate, also known as 5-Hydroxydecanoic acid sodium salt, primarily targets the mitochondrial ATP-sensitive potassium (KATP) channels . These channels play a crucial role in cellular energy metabolism and are involved in various physiological processes, including insulin secretion, vascular tone regulation, and protection against ischemic injury .

Mode of Action

Sodium 5-Hydroxydecanoate acts as a selective blocker of the KATP channels . By inhibiting these channels, it prevents the efflux of potassium ions, which can affect the membrane potential and cellular excitability . This compound is also a substrate for mitochondrial outer membrane acyl-CoA synthetase .

Biochemical Pathways

The inhibition of KATP channels by Sodium 5-Hydroxydecanoate can impact several biochemical pathways. For instance, it can inhibit the proliferation of hypoxic human pulmonary artery smooth muscle cells (HPASMC) by blocking mitochondrial KATP channels . This suggests a role in the regulation of cell proliferation under hypoxic conditions.

Result of Action

The blockade of KATP channels by Sodium 5-Hydroxydecanoate can lead to various cellular effects. For example, it has been shown to inhibit the post-ischemic actions of the KATP channel activator cromakalim . Moreover, it can inhibit the proliferation of HPASMC, suggesting potential implications in conditions like pulmonary hypertension .

特性

IUPAC Name |

sodium;5-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGNECWEKMWRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017457 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71186-53-3 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

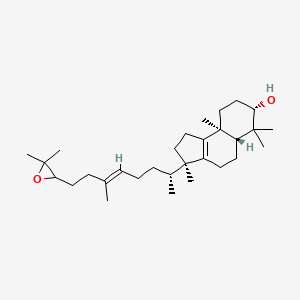

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Sodium 5-hydroxydecanoate?

A1: Sodium 5-hydroxydecanoate acts as an antagonist of ATP-sensitive potassium (KATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does blocking KATP channels with 5-HD impact the heart during ischemia?

A2: KATP channels open during ischemia when ATP levels fall. By blocking these channels, 5-HD prevents potassium efflux, potentially influencing action potential duration, cellular excitability, and ultimately impacting the extent of ischemic damage. [, , , ]

Q3: Is Sodium 5-hydroxydecanoate considered a selective KATP channel blocker?

A3: While 5-HD effectively blocks KATP channels, research suggests it might have some selectivity towards mitochondrial KATP channels over those located on the cell surface (sarcolemmal). [, , , , , , , , , , ]

Q4: Does Sodium 5-hydroxydecanoate directly affect cardiac contractility?

A4: Studies indicate that 5-HD, at concentrations typically used to block KATP channels, does not directly impact cardiac contractile force. [, ]

Q5: What is the molecular formula and weight of Sodium 5-hydroxydecanoate?

A5: The molecular formula of Sodium 5-hydroxydecanoate is C10H19NaO3, and its molecular weight is 214.26 g/mol.

Q6: Is there information available on the spectroscopic characteristics of 5-HD?

A6: The provided research papers do not delve into detailed spectroscopic analyses of 5-HD.

Q7: How is Sodium 5-hydroxydecanoate used to study ischemic preconditioning?

A7: Ischemic preconditioning is a phenomenon where brief episodes of ischemia protect the heart from subsequent, more prolonged ischemic insults. Researchers use 5-HD to investigate whether the opening of KATP channels is essential for this protective effect. If 5-HD abolishes the benefits of preconditioning, it suggests a critical role for KATP channels. [, , , , , , , , ]

Q8: Has Sodium 5-hydroxydecanoate been used to explore the role of KATP channels in the cardioprotective effects of other agents?

A8: Yes, 5-HD has been used to investigate whether the cardioprotective effects of various drugs, including volatile anesthetics like isoflurane and pharmacological agents like geranylgeranylacetone, are mediated by KATP channel opening. [, ]

Q9: Is Sodium 5-hydroxydecanoate being developed as a therapeutic drug?

A10: Sodium 5-hydroxydecanoate is primarily a research tool. Its use in clinical settings is limited due to its potential for off-target effects and the availability of more selective KATP channel modulators. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B1264702.png)